N-Butylurea

Description

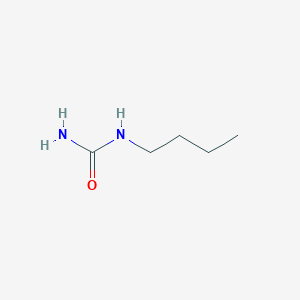

Structure

3D Structure

Properties

IUPAC Name |

butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWSQCLBDWYLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020222 | |

| Record name | N-Butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butylurea is an odorless white solid. (NTP, 1992), White odorless solid; [Hawley] | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Butylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN ETHER | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | N-Butylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

TABLETS FROM WATER; NEEDLES FROM BENZENE, WHITE SOLID | |

CAS No. |

592-31-4 | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CPL5NR15K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

205 °F (NTP, 1992), 96 °C | |

| Record name | N-BUTYLUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Butylurea

Introduction to N-Butylurea: A Molecule of Interest

This compound (CAS No: 592-31-4), a monosubstituted urea derivative, presents a fascinating case study in the interplay of molecular structure and physical characteristics.[1] Its structure, featuring a polar urea core appended with a nonpolar butyl chain, imparts a unique combination of hydrophilicity and lipophilicity that is crucial for its applications, which range from agricultural contexts to a building block in pharmaceutical synthesis.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and the detailed experimental protocols necessary for their validation. Understanding these fundamental parameters is a critical prerequisite for researchers, scientists, and drug development professionals aiming to harness its full potential.

Below is the molecular structure of this compound, a foundational piece of information for interpreting its chemical behavior.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties of this compound

The functional behavior of this compound in various systems is dictated by its physicochemical properties. A summary of these key parameters is presented below, providing a quantitative snapshot of the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂O | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| CAS Number | 592-31-4 | [3] |

| Appearance | Odorless white solid/crystalline powder | [2][3] |

| Melting Point | 95-98 °C | [4] |

| Boiling Point | ~217.23 °C (rough estimate) | [4] |

| Water Solubility | 48.34 g/L at 25°C; 10 to 50 mg/mL at 17.8°C | [3][5] |

| pKa (Predicted) | 14.38 ± 0.46 | [2] |

| LogP (Computed) | 0.4 | [1][3] |

In-Depth Analysis of Physicochemical Characteristics

Melting Point: A Gateway to Purity and Stability

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the literature reports a melting range of 95-98 °C .[4] A sharp melting range within these values is indicative of high purity. Conversely, a broader melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. It is also noted that this compound decomposes upon heating.[3]

Solubility Profile: A Tale of Two Moieties

This compound's solubility is a direct consequence of its amphiphilic nature. The urea group, with its capacity for hydrogen bonding, confers aqueous solubility, while the butyl group provides hydrophobic character. It is described as soluble in water, alcohol, and ether.[5] More quantitatively, its water solubility has been reported as 48.34 g/L at 25°C and in the range of 10 to 50 mg/mL at approximately 18°C .[3][5] This moderate solubility in both polar and some non-polar organic solvents makes it a versatile molecule in various applications.

Lipophilicity (LogP): Predicting Membrane Permeability

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid-like solvent (n-octanol) and water. It is a crucial parameter in drug development for predicting a molecule's ability to cross biological membranes. For this compound, a computed XLogP3 value of 0.4 is available.[1][3] This value, being close to zero, suggests a relatively balanced distribution between aqueous and lipid phases, a desirable characteristic for many biologically active molecules. An experimental determination of this value would provide a more definitive measure.

Acidity/Basicity (pKa): Ionization State in Solution

The predicted pKa of this compound is approximately 14.38 .[2] This high value indicates that it is a very weak acid, and for practical purposes, it is considered a neutral molecule in physiological pH ranges. This is important as the ionization state of a molecule can significantly impact its solubility, permeability, and biological interactions.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the experimental determination of these properties must follow standardized, validated protocols. The following sections detail the methodologies for measuring key parameters of this compound.

Melting Point Determination via the Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid. The principle relies on heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into a dense column at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear) are recorded. The range between these two temperatures is the melting range.

Causality: A slow heating rate is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.

Quantitative Solubility Determination (OECD Guideline 105)

The OECD Guideline 105 provides a standardized framework for determining the water solubility of chemical substances. The flask method, suitable for substances with solubility above 10⁻² g/L like this compound, is a common approach.

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The mixture is then agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid. This is typically achieved by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL).

Trustworthiness: The inclusion of an excess of the solid and ensuring equilibration are key to this self-validating system. If the concentration of the solute in the aqueous phase remains constant over successive time points, it confirms that a saturated solution has been achieved.

Octanol-Water Partition Coefficient (LogP) Determination (OECD Guideline 107)

The shake-flask method, as described in OECD Guideline 107, is the classical method for the experimental determination of LogP.

Caption: Workflow for LogP Determination.

Step-by-Step Protocol:

-

Preparation of Phases: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to facilitate the partitioning of the solute between the two immiscible layers. The mixture is then allowed to stand for the phases to separate completely.

-

Analysis: The concentration of this compound in both the n-octanol and the aqueous layers is determined using a suitable analytical technique like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Expertise: It is crucial to use pre-saturated solvents to prevent volume changes during the experiment that would affect the concentration measurements. The choice of the initial concentration of this compound should be carefully considered to avoid the formation of micelles or aggregates, which can lead to inaccurate LogP values.

Spectroscopic Data

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.

-

¹H NMR Spectrum: The proton NMR spectrum would show characteristic signals for the butyl chain protons and the protons on the nitrogen atoms.

-

¹³C NMR Spectrum: The carbon NMR spectrum would reveal distinct peaks for the carbonyl carbon and the four unique carbons of the butyl group.

-

IR Spectrum: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching, C=O stretching (amide I band), and N-H bending vibrations, confirming the presence of the urea functional group.

-

Mass Spectrum: The mass spectrum would show the molecular ion peak, confirming the molecular weight of this compound, along with characteristic fragmentation patterns.

Conclusion

The physicochemical properties of this compound, from its melting point and solubility to its partition coefficient, define its behavior and applicability in scientific and industrial research. This guide has provided a detailed overview of these properties, grounded in available data and authoritative experimental protocols. By understanding and applying these principles, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their work, ensuring both scientific integrity and successful outcomes.

References

-

PubChem. (n.d.). Butylurea. National Center for Biotechnology Information. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

SpectraBase. (n.d.). Butylurea. Retrieved from [Link]

-

NIST. (n.d.). Urea, butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

N-Butylurea molecular weight and formula

An In-Depth Technical Guide to N-Butylurea for Research and Development

Executive Summary

This compound (C₅H₁₂N₂O) is a monosubstituted urea derivative that serves as a fundamental building block in organic synthesis and holds specific relevance in the fields of medicinal chemistry and agrochemicals. Its structure, combining a hydrophilic urea core with a moderately hydrophobic butyl chain, imparts a unique set of physicochemical properties. This guide provides a comprehensive technical overview of this compound, detailing its core properties, synthesis methodologies, key applications in drug development, and critical safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with authoritative data to serve as a practical resource for laboratory and developmental applications.

Core Molecular and Physicochemical Properties

This compound is an odorless, white crystalline solid.[1][2] Its identity and fundamental properties are well-defined, providing a reliable foundation for its use in complex synthetic pathways. The key identifiers and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂O | [1][3][4] |

| Linear Formula | CH₃(CH₂)₃NHCONH₂ | [3] |

| Molecular Weight | 116.16 g/mol | [1][3] |

| CAS Number | 592-31-4 | [1][3][4] |

| IUPAC Name | Butylurea | [1][4] |

| Synonyms | 1-Butylurea, N-n-Butylurea | [1][4] |

| Melting Point | 92-98 °C | [5][6] |

| Appearance | Odorless white crystalline solid | [1][2] |

| Solubility | Soluble in water, alcohol, and ether | [6][7] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be achieved through several routes, with modern methods favoring efficiency, scalability, and environmental considerations. A prevalent and practical approach involves the reaction of a primary amine with an isocyanate precursor, such as potassium cyanate, in an aqueous acidic medium.[2][8][9]

Mechanistic Rationale

The selection of an aqueous acidic environment is a critical experimental choice. The acid (e.g., HCl) protonates the potassium cyanate to generate isocyanic acid (HNCO) in situ. Butylamine, a primary amine, then acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanic acid. This nucleophilic addition results in the formation of this compound. This one-pot method is efficient and avoids the handling of volatile or highly toxic reagents like phosgene, which are used in more traditional isocyanate syntheses.[9]

Experimental Protocol: Synthesis from Butylamine and Potassium Cyanate

This protocol describes a laboratory-scale synthesis of this compound, which is self-validating through the isolation and characterization of the final product.[8]

Materials:

-

Butylamine

-

Potassium cyanate (KOCN)

-

1M Hydrochloric acid (HCl)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve potassium cyanate in deionized water. Cool the solution in an ice bath to 0-5 °C.

-

Amine Addition: While maintaining the temperature, slowly add an equimolar amount of butylamine to the solution.

-

Acidification: Add 1M HCl dropwise to the stirring solution. The acid catalyzes the formation of isocyanic acid, which is immediately consumed by the amine. Monitor the pH to ensure acidic conditions are maintained.

-

Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete. The this compound product, being a solid, will precipitate out of the solution.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold deionized water to remove any unreacted starting materials and salts.

-

Drying & Verification: Dry the purified this compound under vacuum. The identity and purity of the product should be confirmed by determining its melting point (expected: 92-98 °C) and through spectroscopic analysis (e.g., FTIR, NMR).

Caption: Synthesis workflow for this compound via nucleophilic addition.

Applications in Research and Drug Development

While this compound has applications as a fertilizer for rice, its primary value for this audience lies in its role as a chemical intermediate and a structural motif in medicinal chemistry.[5][6]

The Urea Moiety in Drug Design

The urea functional group is a privileged structure in drug design due to its unique hydrogen bonding capabilities.[10] It can act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows it to form robust and specific interactions with biological targets like enzymes and receptors.[10][11] this compound serves as a simple, foundational molecule for introducing this critical moiety.

Key Roles of the Urea Group:

-

Target Binding: Forms key hydrogen bonds in the active site of enzymes such as kinases, proteases, and soluble epoxide hydrolases.[10]

-

Modulation of Physicochemical Properties: The urea group can be used to fine-tune a molecule's solubility, permeability, and metabolic stability.[11]

-

Conformational Rigidity: Intramolecular hydrogen bonding involving the urea group can help lock a molecule into a specific, bioactive conformation.[11]

Use as a Synthetic Building Block

This compound is a precursor for synthesizing more complex substituted ureas. For example, it can be a starting material in the development of sulfonylureas, a class of compounds historically used in the management of diabetes.[5][6][12] Its primary amine allows for further functionalization, making it a versatile component in combinatorial chemistry libraries aimed at drug discovery.

Safety, Handling, and Reactivity Profile

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.[1][13]

Hazard and Precautionary Summary:

| Category | Information |

| Primary Hazards | Acute toxicity (Oral), Irritant.[1] |

| GHS Signal Word | Warning. |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a dust mask (type N95 or equivalent).[13] |

| Handling | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[13] Avoid contact with skin and eyes. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] |

| Incompatible Materials | Strong oxidizing agents.[6][13] |

| Reactivity | Decomposes upon heating to emit toxic fumes of nitrogen oxides (NOx).[5][14] As an amide, it can react with azo and diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases.[5][15] |

| Spill Procedure | For small spills, remove ignition sources, dampen the solid material with 60-70% ethanol, and transfer to a suitable container for disposal.[15] |

Conclusion

This compound is a valuable chemical compound whose utility extends from its fundamental molecular properties to its application as a key structural element in drug design. A thorough understanding of its synthesis, particularly modern, efficient methods, allows for its effective use in research. Its role as a carrier of the critical urea moiety underscores its importance for medicinal chemists seeking to modulate drug-target interactions and optimize pharmacokinetic profiles. Adherence to strict safety and handling protocols is paramount to harnessing its full potential in a research and development setting.

References

-

Urea, butyl-. NIST WebBook. National Institute of Standards and Technology. [Link]

-

Butylurea | C5H12N2O | CID 11595. PubChem, National Institutes of Health. [Link]

-

This compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

Large scale preparation of N-substituted urea | Download Table. ResearchGate. [Link]

-

Cas 592-31-4,this compound. LookChem. [Link]

- United States Patent Office - Patent US2936320A.

-

A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. [Link]

-

Novel synthesis of ureas: application of t-butylureas. PubMed, National Institutes of Health. [Link]

-

Ureas: Applications in Drug Design. PubMed, National Institutes of Health. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, National Institutes of Health. [Link]

Sources

- 1. Butylurea | C5H12N2O | CID 11595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Urea, butyl- [webbook.nist.gov]

- 5. This compound | 592-31-4 [chemicalbook.com]

- 6. This compound, 96% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. scent.vn [scent.vn]

- 8. researchgate.net [researchgate.net]

- 9. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 10. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. fishersci.com [fishersci.com]

- 14. lookchem.com [lookchem.com]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Solubility of N-Butylurea in Organic Solvents: A Technical Guide for Researchers

Introduction

N-Butylurea (CAS 592-31-4), a monosubstituted urea derivative, is a compound of significant interest across various sectors of the chemical and pharmaceutical industries. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals, such as antidiabetic drugs, to its application in agriculture as a fertilizer.[1] The dual nature of its molecular structure—a polar urea functional group capable of hydrogen bonding, appended to a nonpolar n-butyl chain—imparts a nuanced solubility profile that is critical for its application. Understanding the solubility of this compound in organic solvents is paramount for process optimization, reaction kinetics, purification via crystallization, and the formulation of final products.

This technical guide provides an in-depth exploration of the solubility of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a compilation of solubility data but also a deeper understanding of the underlying physicochemical principles that govern its behavior in various solvent environments.

Physicochemical Properties of this compound

A foundational understanding of this compound's intrinsic properties is essential to rationalize its solubility characteristics. The molecule's structure dictates its interactions with solvent molecules. The urea moiety (-NH-CO-NH2) is highly polar and can act as both a hydrogen bond donor and acceptor. In contrast, the four-carbon alkyl chain introduces a degree of lipophilicity, influencing its solubility in less polar media.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | |

| Molecular Weight | 116.16 g/mol | |

| Physical Description | Odorless white solid/crystalline powder | [1][2] |

| Melting Point | 95-98 °C | |

| XLogP3 | 0.4 | [3] |

The XLogP3 value of 0.4 suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both polar and some non-polar solvents.

Theoretical Framework for Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamically driven process. The overarching principle of "like dissolves like" provides a useful, albeit simplified, predictive tool. This concept is more rigorously defined by solubility parameters, such as the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a range of organic solvents at 25 °C. This data provides a quantitative basis for solvent selection in various applications.

| Solvent | Solvent Class | Solubility @ 25°C (g/L) |

| Methanol | Polar Protic | 235.52 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 201.82 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 196.41 |

| Acetic Acid | Polar Protic | 188.58 |

| Propylene Glycol | Polar Protic | 147.79 |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 147.35 |

| Ethylene Glycol | Polar Protic | 132.81 |

| Ethanol | Polar Protic | 121.04 |

| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 118.0 |

| Tetrahydrofuran (THF) | Polar Aprotic | 84.53 |

| n-Propanol | Polar Protic | 65.57 |

| Isopropanol | Polar Protic | 54.4 |

| 2-Ethoxyethanol | Polar Protic | 53.33 |

| n-Butanol | Polar Protic | 48.61 |

| Cyclohexanone | Ketone | 42.36 |

| 1,4-Dioxane | Ether | 39.82 |

| Isobutanol | Polar Protic | 37.7 |

| sec-Butanol | Polar Protic | 34.87 |

| n-Pentanol | Polar Protic | 30.47 |

| Acetone | Ketone | 28.21 |

| n-Butyl Acetate | Ester | 15.25 |

| 2-Butanone | Ketone | 14.8 |

| Acetonitrile | Polar Aprotic | 14.1 |

| Methyl Acetate | Ester | 13.61 |

| n-Octanol | Polar Protic | 13.22 |

| Ethyl Acetate | Ester | 12.76 |

| Chloroform | Chlorinated | 12.76 |

| Dichloromethane | Chlorinated | 10.82 |

| Isopropyl Acetate | Ester | 9.7 |

| n-Propyl Acetate | Ester | 8.86 |

| Toluene | Aromatic Hydrocarbon | 2.24 |

| Cyclohexane | Aliphatic Hydrocarbon | 1.61 |

| n-Hexane | Aliphatic Hydrocarbon | 1.27 |

Data sourced from Scent.vn[3]

Analysis of Solubility Trends

The data reveals a clear correlation between solvent properties and the solubility of this compound.

-

High Solubility: this compound exhibits the highest solubility in polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMF, DMSO, NMP) and polar protic solvents (e.g., methanol, ethanol, acetic acid). This is attributed to the strong hydrogen bonding interactions between the urea moiety of this compound and these solvents.

-

Moderate Solubility: Alcohols with longer alkyl chains (e.g., propanol, butanol) and some ketones (e.g., cyclohexanone) show moderate solvating power. In these cases, while hydrogen bonding is still a key factor, the increasing non-polar character of the solvents leads to a reduction in solubility compared to more polar solvents.

-

Low Solubility: The solubility of this compound is significantly lower in non-polar solvents such as toluene, cyclohexane, and n-hexane. These solvents lack the ability to form strong hydrogen bonds with the urea functional group, and the van der Waals interactions with the butyl chain are insufficient to overcome the strong intermolecular forces in the this compound crystal lattice.

The self-aggregation of N-alkyl ureas in weakly polar solvents is a known phenomenon, driven by the formation of intermolecular N-H···O hydrogen bonds.[5] The competition between these solute-solute interactions and solute-solvent interactions dictates the extent of dissolution. In highly polar or hydrogen-bonding solvents, solute-solvent interactions are favored, leading to higher solubility.

Experimental Determination of Solubility

For applications requiring precise solubility data under specific conditions (e.g., different temperatures), experimental determination is necessary. The isothermal equilibrium method is a reliable technique for this purpose.

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in a given organic solvent at a specified temperature.

Materials and Reagents:

-

This compound (purity >99%)

-

Selected organic solvent (analytical grade)

-

Calibrated analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup.

Workflow Diagram:

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen solvent in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial.

-

Phase Separation: After equilibration, cease agitation and allow the solid particles to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature changes that could affect solubility, it is advisable to pre-heat or pre-cool the syringe to the experimental temperature.

-

Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for HPLC analysis). This step is critical to remove any undissolved solid particles.

-

Analysis:

-

Gravimetric Method: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid this compound.

-

HPLC Method: Dilute the filtered sample to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction) based on the amount of dissolved this compound and the volume/mass of the solvent.

Factors Influencing Solubility

Several factors can influence the solubility of this compound, and understanding these is key to controlling dissolution processes.

Sources

- 1. This compound | 592-31-4 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. scent.vn [scent.vn]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-Butylurea: Melting and Boiling Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylurea (CAS No. 592-31-4) is a urea derivative with significant applications ranging from agricultural formulations to intermediates in pharmaceutical synthesis.[1][2] A precise understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective handling, purification, and application in research and development. This guide provides a comprehensive analysis of the thermal characteristics of this compound, discusses the variability in reported data, and presents validated experimental protocols for their accurate determination.

Introduction to this compound

This compound, an odorless white solid, is a mono-substituted urea featuring a butyl group attached to one of the amide nitrogens.[3][4] Its molecular structure allows for the formation of stable hydrogen bonds, which significantly influences its physical properties and its interactions in biological systems.[5] This compound serves as a key intermediate in the synthesis of various organic molecules, including drugs for diabetes management and as a fertilizer for rice crops.[1][4] Given its role in sensitive applications, a thorough characterization of its purity and physical constants is a prerequisite for its use.

Core Physicochemical Properties of this compound

A summary of the essential physicochemical data for this compound is presented below. This data is critical for laboratory handling, safety assessments, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 592-31-4 | [3] |

| Molecular Formula | C₅H₁₂N₂O | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Appearance | White to almost white crystalline powder/solid | [4][6] |

| Solubility | Soluble in water, methanol, and alcohol. Also soluble in ether.[2][3][7] | |

| Purity (Assay) | Typically available from 96% to 99% | [8] |

Analysis of Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.[9]

Reported Melting Point Values

There is a notable variance in the reported melting points for this compound in the literature and commercial listings. This highlights the importance of independent verification.

| Reported Melting Point (°C) | Purity/Conditions | Source(s) |

| 95-98 °C | Literature value (lit.) | [4][6][10] |

| 96 °C | Experimental value | [3][7] |

| 88.0-98.0 °C | Specification for ≥95.0% purity | [8] |

Expert Insight: The discrepancy between a sharp 96°C and a broader range like 95-98°C or even 88-98°C is directly attributable to the purity of the sample. A wider range, such as that specified for a 96% pure sample, is expected.[8] Researchers aiming for high-purity applications, such as in drug development, should consider recrystallization to achieve a sharper melting range. A common method involves crystallizing the urea from an ethanol/water mixture and drying it under a vacuum.[4][6]

Standard Protocol for Melting Point Determination (Thiele Tube Method)

This protocol describes a classic and reliable method for determining the melting point range. The principle involves heating a sample in a capillary tube within a liquid bath that ensures uniform heat distribution.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound onto a watch glass and finely powder it with a spatula.[9]

-

Capillary Tube Loading: Press the open end of a capillary tube (sealed at one end) into the powdered sample until a 2-3 mm column of packed material is obtained. Tap the sealed end gently on a hard surface to compact the sample at the bottom.[9][11]

-

Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band or thread, ensuring the sample is aligned with the thermometer's bulb.[12]

-

Heating: Immerse the thermometer and the attached capillary into a Thiele tube filled with a high-boiling point liquid (e.g., paraffin oil or silicone oil), ensuring the sample is submerged.[11][12]

-

Observation: Heat the side arm of the Thiele tube gently with a microburner. The design of the tube promotes convection currents, ensuring uniform heating.[9][13]

-

Data Recording:

-

For an unknown approximate melting point, perform a rapid heating (5-10°C per minute) to get a preliminary value.[9]

-

Allow the apparatus to cool, then repeat with a fresh sample, heating rapidly to within 15°C of the approximate point.

-

Slow the heating rate to 1-2°C per minute.[9]

-

Record the temperature (T₁) when the first drop of liquid appears.

-

Record the temperature (T₂) when the last crystal melts completely. The melting point range is T₁ - T₂.

-

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the Thiele tube method.

Analysis of Boiling Point

Determining the boiling point of this compound presents a significant challenge due to its thermal instability.

Reported and Estimated Boiling Point Values

| Reported Boiling Point (°C) | Type | Source(s) |

| 217.23 °C | Rough Estimate | [4] |

| 316 °C | Estimate |

Authoritative Insight: Multiple sources explicitly state that This compound decomposes on heating .[1][3][6] This is a critical consideration for any experimental procedure involving high temperatures. Attempting a standard boiling point determination at atmospheric pressure is likely to result in decomposition before a true boiling point is reached, emitting toxic fumes of nitrogen oxides (NOx).[4][6] Therefore, the estimated values should be treated with extreme caution and are not suitable for practical application without further validation under vacuum.

Standard Protocol for Boiling Point Determination (Thiele Tube Method)

While decomposition is a major risk, this protocol outlines the standard micro boiling point determination method. This technique identifies the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[13] This should only be attempted with appropriate ventilation and safety measures due to the decomposition hazard.

Methodology:

-

Sample Preparation: Place a few milliliters of the liquid sample (if this compound were melted) into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.[14]

-

Apparatus Assembly: Attach the test tube to a thermometer, aligning the sample with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube oil bath and heat the side arm gently.[13]

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[15]

-

Data Recording:

-

Remove the heat source once a steady stream of bubbles is observed.

-

The bubbling will slow and stop as the apparatus cools.

-

The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as it's the point where the external pressure overcomes the vapor pressure.[13][14]

-

Workflow for Boiling Point Determination

Caption: Standard workflow for micro boiling point determination.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[16] When heated to decomposition, it emits toxic fumes.[6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a dust mask when handling the solid.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][16]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[16]

Conclusion

The melting point of this compound is a reliable indicator of its purity, with reported values typically falling within the 95-98 °C range. A narrower range indicates higher purity. In contrast, the boiling point is not a practical physical constant for this compound at atmospheric pressure due to its tendency to decompose upon heating . The estimated boiling points found in the literature should not be used for experimental design without acknowledging this significant thermal instability. For any application requiring high purity, experimental determination of the melting point range is a crucial and self-validating quality control step.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11595, Butylurea. Retrieved from [Link]

-

Scent.vn. this compound (CAS 592-31-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

MySkinRecipes. N,N'-Di-n-butylurea. Retrieved from [Link]

-

ChemBK. 1-Butylurea. Retrieved from [Link]

-

LookChem. Cas 592-31-4,this compound. Retrieved from [Link]

-

University of Calgary. Melting point determination. Retrieved from [Link]

-

Filo. Experiment to determine the melting point of urea. Retrieved from [Link]

-

Veda Web. Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Scribd. Boiling Point Determination (Repaired) | PDF. Retrieved from [Link]

-

University of Missouri–St. Louis. experiment #1 – Melting point. Retrieved from [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Vijay Nazare Weebly. Determination of Boiling Point (B.P):. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound, 96% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Butylurea | C5H12N2O | CID 11595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 592-31-4 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 592-31-4 [chemicalbook.com]

- 7. scent.vn [scent.vn]

- 8. L02854.22 [thermofisher.cn]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. chembk.com [chembk.com]

- 11. Experiment to determine the melting point of urea Requirements: Thermome.. [askfilo.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of N-Butylurea

Abstract

This technical guide provides a comprehensive analysis of the spectral data of N-Butylurea (CAS No. 592-31-4), a key chemical intermediate in various industrial applications. Aimed at researchers, scientists, and professionals in drug development, this document delves into the elucidation of this compound's molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section offers a blend of theoretical principles, detailed experimental protocols, in-depth data interpretation, and field-proven insights to ensure both scientific rigor and practical applicability. The guide is structured to facilitate a deep understanding of the causality behind experimental choices and to serve as a self-validating reference for the spectral characterization of this compound.

Introduction: The Significance of this compound

This compound, with the molecular formula C₅H₁₂N₂O, is a monosubstituted urea derivative that presents as an odorless, white crystalline solid.[1] Its bifunctional nature, possessing both a hydrophilic urea moiety and a hydrophobic butyl group, makes it a versatile building block in organic synthesis. Applications of this compound are found in agriculture as a fertilizer component and in the pharmaceutical industry as a precursor for the synthesis of various therapeutic agents.[2] Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Molecular Structure and Properties

A foundational understanding of this compound's structure is essential for interpreting its spectral data.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Odorless white solid | [1] |

| Melting Point | 95-98 °C | [3] |

| Solubility | Soluble in water, methanol | [2] |

| CAS Number | 592-31-4 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | br s | 2H | -NH₂ |

| ~5.4 | br s | 1H | -NH- |

| 3.11 | t, J = 7.0 Hz | 2H | -NH-CH₂ -CH₂- |

| 1.40 | sextet, J = 7.2 Hz | 2H | -CH₂-CH₂ -CH₂- |

| 1.31 | sextet, J = 7.4 Hz | 2H | -CH₂-CH₂ -CH₃ |

| 0.90 | t, J = 7.3 Hz | 3H | -CH₂-CH₃ |

Chemical shifts and coupling constants are approximate and can vary with solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is consistent with its structure. The broad singlets around 5.4 ppm are characteristic of the exchangeable protons of the primary (-NH₂) and secondary (-NH-) amide groups. The downfield triplet at 3.11 ppm corresponds to the methylene group directly attached to the nitrogen atom, deshielded by the electron-withdrawing effect of the nitrogen. The two overlapping sextets in the aliphatic region (1.31-1.40 ppm) are assigned to the two internal methylene groups of the butyl chain. The upfield triplet at 0.90 ppm is characteristic of the terminal methyl group. The splitting patterns (n+1 rule) confirm the connectivity of the butyl chain.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.7 mL of a deuterated solvent.[4]

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Number of Scans: 256 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 158.5 | C =O |

| 39.5 | -NH-CH₂ -CH₂- |

| 32.5 | -CH₂-CH₂ -CH₂- |

| 20.0 | -CH₂-CH₂ -CH₃ |

| 13.8 | -CH₂-CH₃ |

Chemical shifts are approximate and can vary with solvent.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum displays five distinct signals, corresponding to the five unique carbon atoms in this compound. The most downfield signal at 158.5 ppm is assigned to the carbonyl carbon of the urea group, which is significantly deshielded. The signals in the aliphatic region are assigned to the four carbons of the butyl chain, with the carbon attached to the nitrogen appearing at 39.5 ppm and the terminal methyl carbon at the most upfield position of 13.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430-3200 | Strong, Broad | N-H stretching (primary and secondary amines) |

| 2955, 2925, 2860 | Medium-Strong | C-H stretching (aliphatic) |

| ~1655 | Strong | C=O stretching (Amide I band) |

| ~1620 | Medium | N-H bending (primary amine) |

| ~1560 | Medium | N-H bending (secondary amine, Amide II band) |

| ~1465 | Medium | C-H bending (CH₂) |

Interpretation of the IR Spectrum:

The IR spectrum of this compound exhibits characteristic absorption bands confirming its structure. The broad band in the 3430-3200 cm⁻¹ region is indicative of N-H stretching vibrations from both the primary and secondary amine groups, with the broadening suggesting hydrogen bonding. The sharp peaks in the 2955-2860 cm⁻¹ range are due to the C-H stretching of the butyl group's methylene and methyl groups. A very strong absorption around 1655 cm⁻¹ is the characteristic C=O stretching vibration of the urea carbonyl group (Amide I band). The bands around 1620 cm⁻¹ and 1560 cm⁻¹ are attributed to the N-H bending vibrations of the primary and secondary amine groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 116 | Moderate | [M]⁺ (Molecular Ion) |

| 73 | High | [M - C₃H₇]⁺ |

| 58 | High | [C₂H₅N₂O]⁺ |

| 44 | Base Peak | [CH₄N₂O]⁺ or [CONH₂]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 30 | High | [CH₄N]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 116, which corresponds to its molecular weight. The fragmentation pattern is characteristic of a urea derivative. The base peak at m/z 44 is likely due to the cleavage of the C-N bond, forming a stable [CONH₂]⁺ fragment or a rearranged [CH₄N₂O]⁺ ion. The peak at m/z 73 arises from the loss of a propyl radical (C₃H₇). The peak at m/z 58 can be attributed to a McLafferty-type rearrangement. The presence of a peak at m/z 43 corresponds to the butyl cation [C₄H₉]⁺, and the peak at m/z 30 is likely due to the [CH₄N]⁺ fragment.

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal structural confirmation of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the identification of functional groups by IR and the confirmation of molecular weight and fragmentation patterns by MS. The experimental protocols and data interpretations presented in this guide serve as a valuable resource for scientists and researchers, ensuring the reliable characterization of this important chemical compound. The application of these analytical techniques with a thorough understanding of their underlying principles is fundamental to maintaining high standards of scientific integrity and quality in research and development.

References

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

SpectraBase. Butylurea. Available at: [Link]

-

NIST WebBook. Urea, butyl-. Available at: [Link]

-

Bitesize Bio. Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Available at: [Link]

-

PubMed Central. NMR Characterization of RNA Small Molecule Interactions. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Wikipedia. Mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. Available at: [Link]

-

ResearchGate. General proposed fragmentation pathway of the protonated substituted urea. Available at: [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. Available at: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

thermal decomposition of N-Butylurea

An In-depth Technical Guide to the Thermal Decomposition of N-Butylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₅H₁₂N₂O) is a monosubstituted urea derivative with applications ranging from agrochemicals to precursors in pharmaceutical synthesis, notably in the preparation of antidiabetic drugs.[1][2] Understanding its thermal stability and decomposition pathways is critical for ensuring safety, optimizing manufacturing processes, predicting shelf-life, and controlling impurity profiles in drug development. This guide provides a comprehensive overview of the postulated , grounded in the well-established thermolysis of its parent compound, urea. It details the key analytical techniques required to elucidate these pathways and presents robust, field-proven experimental protocols for researchers. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating approach to investigation.

Introduction to this compound

This compound is an odorless, white crystalline solid synthesized from the reaction of n-butylamine with an isocyanate source.[3] Its structure, featuring a polar urea core and a nonpolar butyl chain, gives it moderate solubility in water and good solubility in alcohols like ethanol.[2][3] This amphiphilic character is key to its utility in various applications. When heated, this compound undergoes decomposition, releasing toxic fumes containing nitrogen oxides (NOx).[1][4][5] A thorough understanding of this decomposition process is paramount for safe handling and process control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂O | [3][6] |

| Molecular Weight | 116.16 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 92-98 °C | [4] |

| Solubility | Soluble in water, alcohol, and ether | [2][5] |

| CAS Number | 592-31-4 | [6] |

The Foundational Model: Thermal Decomposition of Urea

Direct, in-depth studies on the are not extensively published. Therefore, we must turn to the thoroughly investigated thermolysis of urea as a foundational model. The decomposition of urea is a complex, multi-stage process that begins above its melting point (~133 °C).[7] It does not simply break down into ammonia and carbon dioxide; instead, it proceeds through several key intermediates.[8][9]

The initial and most critical step is the reversible decomposition of molten urea into ammonia (NH₃) and isocyanic acid (HNCO).[7][9]

Reaction 1: Urea → NH₃ + HNCO

The highly reactive isocyanic acid can then react with another urea molecule to form biuret.[10] Further reactions can lead to the formation of triuret and the trimerization of HNCO to form cyanuric acid (CYA).[8][10] These solid byproducts are a common issue in processes requiring the heating of urea, such as in selective catalytic reduction (SCR) systems for diesel engines.[10] At higher temperatures (>250 °C), these intermediates decompose further into gaseous products.[7]

Caption: Established thermal decomposition pathway of urea.

Postulated Thermal Decomposition of this compound

Extrapolating from the urea model, we can postulate a logical decomposition pathway for this compound. The presence of the N-butyl group introduces new reaction possibilities.

Pathway A: Dissociation analogous to Urea

The primary pathway is likely analogous to urea decomposition, involving the cleavage of the C-N bond to yield n-butylamine and isocyanic acid.

Reaction 2: CH₃(CH₂)₃NHCONH₂ → CH₃(CH₂)₃NH₂ + HNCO

Alternatively, a different C-N bond could cleave to produce ammonia and butyl isocyanate, a highly reactive intermediate.

Reaction 3: CH₃(CH₂)₃NHCONH₂ → NH₃ + CH₃(CH₂)₃NCO

Butyl isocyanate is a key potential product, identifiable by its strong and characteristic infrared absorption band around 2270 cm⁻¹.[11] The relative prevalence of Pathway A versus Pathway B is dependent on the bond dissociation energies within the molecule and the experimental conditions.

Pathway B: Secondary Reactions

The primary products will undergo further reactions.

-

Dimerization/Trimerization: Butyl isocyanate can react with other molecules to form dimers or trimers.

-

Reaction with Parent Molecule: Butyl isocyanate can react with an unreacted this compound molecule to form N,N'-dibutylurea.

-

Hydrolysis: If moisture is present, isocyanates will readily hydrolyze to form the corresponding amine (n-butylamine) and carbon dioxide.

-

Radical Decomposition: At higher temperatures, fragmentation of the butyl chain can occur, leading to the formation of smaller hydrocarbons and nitrogen-containing radical species, ultimately yielding NOx upon combustion.[4]

Caption: Postulated thermal decomposition pathways for this compound.

Key Analytical Techniques for Elucidation

To investigate and validate the postulated decomposition pathways, a multi-faceted analytical approach is required. The cornerstone of this investigation is hyphenated thermal analysis.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR): This is the most powerful technique for this application.[12][13]

-

TGA provides quantitative information about mass loss as a function of temperature. This allows for the determination of decomposition onset temperatures, the number of decomposition stages, and the mass of non-volatile residue.[12]

-

FTIR acts as an in-situ detector for the evolved gases. A heated transfer line carries the gaseous decomposition products from the TGA furnace into a gas cell within an FTIR spectrometer, allowing for the real-time identification of the chemical nature of the evolved products.[12][14]

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy (exothermic or endothermic nature) of the decomposition reactions.[15]

Mass Spectrometry (MS): For unambiguous identification of evolved products, the gas stream from the TGA can be analyzed by a mass spectrometer (TGA-MS). This provides molecular weight information for the evolved species, complementing the functional group information from FTIR.[8]

Experimental Protocols

The following protocols provide a robust framework for investigating the .

Protocol for TGA-FTIR Analysis

Objective: To determine the temperature-dependent mass loss of this compound and identify the evolved gaseous products in real-time.

Instrumentation: A thermogravimetric analyzer coupled via a heated transfer line to an FTIR spectrometer equipped with a gas cell.

Methodology:

-

Instrument Calibration: Perform routine temperature and mass calibrations for the TGA as per manufacturer guidelines. Purge the FTIR optics and collect a background spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

TGA Method Setup:

-

Purge Gas: High-purity Nitrogen (or Helium) at a flow rate of 40-60 mL/min. An inert atmosphere is crucial to study pyrolysis without oxidative side reactions.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures good resolution of thermal events.

-

-

Transfer Line/Gas Cell Temperature: Set to 220-250 °C to prevent condensation of evolved products.

-

-

FTIR Collection Setup:

-

Set the FTIR to collect spectra continuously throughout the TGA run (e.g., 1 spectrum every 15-30 seconds).

-

Resolution: 4 cm⁻¹.

-

-

Execution and Data Analysis:

-

Start the TGA-FTIR run.

-